molecular formula C18H20O4 B4899051 4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde

4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde

Cat. No.: B4899051
M. Wt: 300.3 g/mol
InChI Key: GJMSJZDRVCUHQT-UHFFFAOYSA-N
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Description

4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde group attached to a butoxy chain that is further linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 4-bromobutylbenzene.

    Etherification: 2-methoxyphenol undergoes etherification with 4-bromobutylbenzene in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)butylbenzene.

    Oxidation: The resulting 4-(2-methoxyphenoxy)butylbenzene is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: 4-[4-(2-methoxyphenoxy)butoxy]benzoic acid.

    Reduction: 4-[4-(2-methoxyphenoxy)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxyphenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)benzaldehyde: Similar structure but lacks the butoxy chain.

    2-(4-methoxyphenoxy)benzaldehyde: Similar structure but lacks the butoxy chain and has a different substitution pattern.

Uniqueness

4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-20-17-6-2-3-7-18(17)22-13-5-4-12-21-16-10-8-15(14-19)9-11-16/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSJZDRVCUHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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